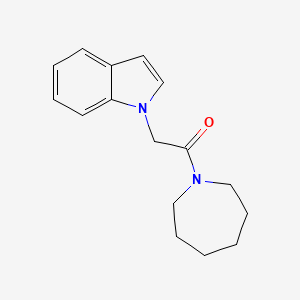

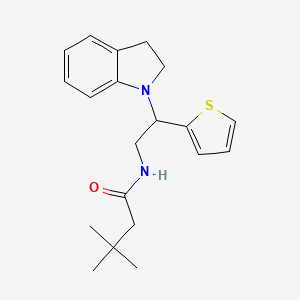

1-(2-azepan-1-yl-2-oxoethyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

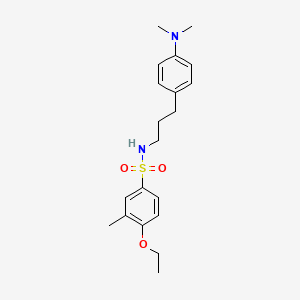

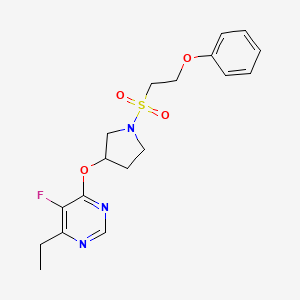

“1-(2-azepan-1-yl-2-oxoethyl)-1H-indole” is a chemical compound with the molecular formula C16H20N2O . It is also known by other synonyms such as “1-(azepan-1-yl)-2-indol-1-ylethanone” and "1-(azepan-1-yl)-2-(1H-indol-1-yl)ethan-1-one" .

Molecular Structure Analysis

The molecular weight of “1-(2-azepan-1-yl-2-oxoethyl)-1H-indole” is 256.343 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

“1-(2-azepan-1-yl-2-oxoethyl)-1H-indole” has a density of 1.1±0.1 g/cm3 and a boiling point of 455.0±28.0 °C at 760 mmHg . The melting point and flash point are not specified .Aplicaciones Científicas De Investigación

Cooperative Rh/Chiral Phosphoric Acid Catalysis

A study by Loui, Suneja, and Schneider (2021) demonstrated a stereoselective (3 + 3)-cycloannulation process that combines carbonyl ylides with indolyl-2-methides to produce oxa-bridged azepino[1,2-a]indoles. This one-step synthesis uses cooperative rhodium and chiral phosphoric acid catalysis, yielding products with three stereogenic centers, good stereoselectivity, and valuable heterocyclic complexity (Loui, Suneja, & Schneider, 2021).

Rhodium-Catalyzed Cycloadditions

Lang, Zhu, Wang, Lu, and Wang (2017) developed a method for regioselectively preparing azepino[2,3-b]indoles through rhodium-catalyzed formal aza-[4 + 3] cycloaddition between 3-diazoindolin-2-imines and 1,3-dienes. This process also enables the construction of azepino[2,3-b]indol-4(1H)-ones using 2-[(trimethylsilyl)oxy]-1,3-butadiene as the diene component, demonstrating moderate to good yields (Lang et al., 2017).

Novel Radical Cyclizations

Bennasar, Roca, and García-Díaz (2007) utilized regioselective 7- and 8-endo cyclizations of selenoester derived 2-indolylacyl radicals with amino tethered alkenes to synthesize azepino[3,2-b]- and azocino[4,3-b]indoles, highlighting their use in constructing complex tricyclic subunits found in indole alkaloids like mersicarpine and apparicine (Bennasar, Roca, & García-Díaz, 2007).

Oxidative Cyclization Catalyzed by CpIr Complex

Fujita, Yamamoto, and Yamaguchi (2002) reported an iridium-catalyzed oxidative cyclization of amino alcohols leading to the synthesis of indole derivatives from 2-aminophenethyl alcohols. This catalytic system also effectively synthesizes 1,2,3,4-tetrahydroquinolines and 2,3,4,5-tetrahydro-1-benzazepine, illustrating its versatility in generating various heterocyclic compounds (Fujita, Yamamoto, & Yamaguchi, 2002).

Palladium-Catalyzed Domino Reaction

Zheng, Chen, and Fan (2014) described a palladium(II)-catalyzed domino heterocyclization/Heck reaction that constructs 3,4-fused tricyclic azepino[5,4,3-cd]indoles from 2-alkynyl anilines, isocyanides, and α,β-unsaturated acids. This method showcases a regioselective meta-functionalization of 2-alkynylanilines using a dearomatization strategy (Zheng, Chen, & Fan, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

1-(azepan-1-yl)-2-indol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16(17-10-5-1-2-6-11-17)13-18-12-9-14-7-3-4-8-15(14)18/h3-4,7-9,12H,1-2,5-6,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDACBWZEALXAQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-azepan-1-yl-2-oxoethyl)-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine](/img/structure/B2688771.png)

![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2688775.png)

![3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2688787.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2688791.png)

![3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2688792.png)

![2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone](/img/structure/B2688793.png)